6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of quinoline-based molecules and has been studied for its various biological activities.
Mechanism of Action
The exact mechanism of action of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and physiological effects:
Studies have shown that 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide can modulate various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide in lab experiments include its synthetic accessibility, low toxicity, and potential as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide. These include further studies on its mechanism of action, optimization of its synthetic route, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide involves the reaction of 6-bromo-5-chloro-3-pyridinecarboxylic acid with 8-methoxy-2-aminquinoline in the presence of a coupling reagent. The resulting compound is then treated with an acid to obtain the final product.
Scientific Research Applications
The potential of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide as a therapeutic agent has been extensively studied in scientific research. This compound has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential in treating diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c1-23-13-5-4-12(10-3-2-6-19-14(10)13)21-16(22)9-7-11(18)15(17)20-8-9/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSSBNYDDTJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(N=C3)Br)Cl)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.